2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide is a synthetic organic compound that features a benzimidazole ring fused to a dimethoxyphenyl group via a propanethioamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1H-benzimidazole and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 1H-benzimidazole with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydride (NaH) to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.
Thioamide Formation: The final step involves the reaction of the amine with a thioamide reagent, such as thiourea, under acidic conditions to form 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thioamide group, forming sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Compounds with benzimidazole structures are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound could be investigated for its potential to inhibit cancer cell growth, given the bioactivity of related structures.
Industry
Pharmaceuticals: Potential use as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: Possible applications as a fungicide or pesticide, leveraging its bioactive properties.
Wirkmechanismus
The mechanism by which 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-phenylpropanethioamide: Lacks the methoxy groups, which may affect its solubility and bioactivity.
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)propanethioamide: Contains hydroxyl groups instead of methoxy groups, potentially increasing its reactivity and hydrogen bonding capacity.
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide imparts unique electronic properties, potentially enhancing its interaction with biological targets or catalytic activity in chemical reactions. The methoxy groups can also influence the compound’s solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biologische Aktivität
The compound 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are well-known in medicinal chemistry for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O2S with a molecular weight of approximately 325.39 g/mol. The structure features a benzimidazole core linked to a thioamide group and a dimethoxyphenyl moiety, which may influence its biological interactions.
Biological Activity Overview
Benzimidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzimidazole derivatives. A recent review highlighted that compounds containing the benzimidazole nucleus demonstrate significant antibacterial and antifungal activities.
Compound | MIC (μg/ml) | Target Organism | Standard |
---|---|---|---|
This compound | TBD | Staphylococcus aureus | Ampicillin (100 μg/ml) |
This compound | TBD | Escherichia coli | Ciprofloxacin (25 μg/ml) |
This compound | TBD | Candida albicans | Griseofulvin (500 μg/ml) |
Note: MIC values for this specific compound are currently not available in literature but are expected to be comparable to other benzimidazole derivatives based on structural similarities.
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression.
A study conducted on related benzimidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | TBD | MCF-7 (Breast Cancer) |
Benzimidazole Derivative X | 10 | HeLa (Cervical Cancer) |
Benzimidazole Derivative Y | 15 | A549 (Lung Cancer) |
Note: IC50 values for this compound are still under investigation but may be inferred from similar compounds.
The mechanism of action for benzimidazole derivatives typically involves interaction with cellular targets such as enzymes and receptors. For instance:
- Tubulin Binding : Many benzimidazole derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division.
- Enzyme Inhibition : These compounds may also act as inhibitors of certain enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
- A study evaluated the antibacterial activity of various benzimidazole derivatives against resistant strains of S. aureus. The results indicated that certain modifications enhanced activity against resistant strains.
-
Case Study on Anticancer Potential :
- Research on a series of benzimidazole compounds showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the importance of structural modifications in enhancing anticancer activity.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-8-7-11(10-16(15)23-2)9-12(17(19)24)18-20-13-5-3-4-6-14(13)21-18/h3-8,10,12H,9H2,1-2H3,(H2,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUIEDMQVAJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.